N-(4-Formylphenyl)formamide
Description
N-(4-Formylphenyl)formamide (CAS: 6262-22-2) is a bifunctional aromatic compound featuring a formamide group (-NHCHO) attached to a phenyl ring substituted with a formyl (-CHO) group at the para position. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol and a melting point of 211°C . The compound’s structure combines electron-withdrawing substituents (formyl and formamide groups), which influence its reactivity and physicochemical properties.
Properties
CAS No. |
198345-60-7 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-(4-formylphenyl)formamide |
InChI |
InChI=1S/C8H7NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-6H,(H,9,11) |
InChI Key |
VSKUABBDOYKDIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)NC=O |
Canonical SMILES |
C1=CC(=CC=C1C=O)NC=O |
Synonyms |
Formamide, N-(4-formylphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Formamide Derivatives
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 4-formylphenyl, formamide | C₈H₈N₂O₂ | 164.16 | 211 | -CHO, -NHCHO |
| N-(4-Methylphenyl)formamide | 4-methylphenyl, formamide | C₈H₉NO | 135.16 | Not reported | -CH₃, -NHCHO |
| N-(4-Nitrophenyl)formamide | 4-nitrophenyl, formamide | C₇H₆N₂O₃ | 166.13 | Not reported | -NO₂, -NHCHO |
| N-(4-Acetylphenyl)formamide | 4-acetylphenyl, formamide | C₉H₉NO₂ | 163.18 | Not reported | -COCH₃, -NHCHO |
| N-(4-Bromophenyl)formamide | 4-bromophenyl, formamide | C₇H₆BrNO | 200.04 | Not reported | -Br, -NHCHO |
| N-(4-Fluorophenyl)-formamide derivatives | Biphenyl core with -OCH₃ or -NO₂ groups | C₂₀H₁₇FNO₂ | 322.35 | Not reported | -F, -OCH₃/-NO₂, -NHCHO |
Key Observations :
- Electron-Withdrawing Effects: Substituents like -NO₂ () and -Br () enhance electrophilicity, whereas -CH₃ () and -OCH₃ () act as electron-donating groups, altering reactivity in cross-coupling reactions .
- Steric and Electronic Modulation : The acetyl group in N-(4-Acetylphenyl)formamide () introduces steric bulk and stronger electron withdrawal compared to the formyl group in the target compound.
Physicochemical Properties
Infrared Spectroscopy (IR)
- This compound: No IR data provided, but typical C=O stretches for formamide and formyl groups range between 1670–1700 cm⁻¹ .
- N-(4-Nitrophenyl)formamide: C=O stretch at 1677 cm⁻¹, with additional peaks for -NO₂ at 1340 cm⁻¹ .
- Biphenyl Derivatives : C=O stretches at 1686 cm⁻¹ (methoxy-substituted) and 1677 cm⁻¹ (nitro-substituted) .
Thermal Stability
- N-(4-Chlorophenyl)formamide analogs exhibit phase transitions under thermal stress (), suggesting that halogen substituents may reduce thermal stability compared to the target compound.
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